molecular formula C21H27N3O3 B2570298 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-39-2

8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

货号: B2570298
CAS 编号: 1021032-39-2
分子量: 369.465
InChI 键: MNPAPADFRGLPES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps The synthetic route typically starts with the preparation of the core 1,3,8-triazaspiro[4The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cyclopentanecarbonyl or phenethyl groups.

科学研究应用

Chemical Formula

  • Molecular Formula : C21H27N3O
  • Molecular Weight : 369.5 g/mol

Structural Characteristics

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the triazaspiro framework enhances its interaction with biological targets.

Opioid Receptor Agonism

One of the primary applications of this compound is as a selective agonist for delta opioid receptors . Research indicates that compounds with similar structures can modulate pain pathways and exhibit analgesic properties without the typical side effects associated with traditional opioids.

Antiviral Activity

Recent studies have highlighted the potential of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in combating viral infections, particularly those caused by retroviruses such as HIV. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Cancer Research

The compound's structural analogs have been investigated for their anticancer properties. Preliminary findings suggest that modifications to the triazaspiro framework can enhance cytotoxicity against various cancer cell lines, making it a valuable scaffold for anti-cancer drug design.

Case Study 1: Analgesic Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the analgesic efficacy of this compound in rodent models. The results demonstrated significant pain relief comparable to morphine but with a reduced risk of addiction.

Case Study 2: Antiviral Properties

A separate investigation focused on the antiviral properties of this compound against HIV. The study reported that the compound inhibited viral replication by targeting specific stages of the viral life cycle, showcasing its potential as a therapeutic agent in HIV treatment regimens .

生物活性

8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry, particularly due to its potential as a selective agonist for delta opioid receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Its molecular formula is C21H27N3O3, and it exhibits a unique spirocyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC21H27N3O3
Molecular Weight357.46 g/mol
IUPAC Name8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
InChIInChI=1S/C21H27N3O3/c25-18(17-8-4-5-9-17)23-14-11-21(12-15-23)19(26)24(20(27)22-21)13-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,22,27)

The primary mechanism through which this compound exerts its biological effects is through interaction with delta opioid receptors (DOR). Upon binding to the orthosteric site of the receptor, the compound activates G-protein signaling pathways that are crucial for mediating various physiological responses such as analgesia and mood modulation. This interaction is characterized by:

  • Agonistic Activity : The compound acts as an agonist at DORs.
  • Signal Transduction : Activation leads to downstream effects involving the inhibition of adenylate cyclase and modulation of ion channels.

Biological Activity and Research Findings

Research indicates that this compound has shown promising results in various biological assays:

Analgesic Properties

Studies have demonstrated that this compound exhibits significant analgesic effects in animal models. These effects are comparable to those of known opioid analgesics but with a potentially improved safety profile.

Neuroprotective Effects

In vitro studies suggest that the compound may possess neuroprotective properties by modulating neuroinflammation pathways. This could have implications for treating neurodegenerative diseases.

Comparative Studies

Comparative studies with other delta opioid receptor agonists such as SNC80 and BW373U86 reveal that this compound may offer a more favorable pharmacological profile with fewer side effects associated with traditional opioids.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Animal Model Study : A study evaluated the analgesic effects in a mouse model of inflammatory pain. Results indicated a dose-dependent reduction in pain scores compared to control groups.
  • Neuroprotection Study : In a rat model of ischemic stroke, treatment with the compound resulted in reduced neuronal death and improved functional outcomes post-injury.

属性

IUPAC Name

8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-18(17-8-4-5-9-17)23-14-11-21(12-15-23)19(26)24(20(27)22-21)13-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPAPADFRGLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。